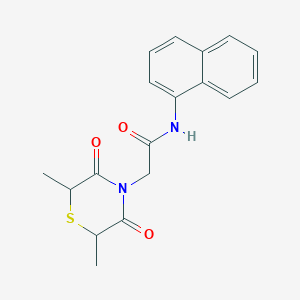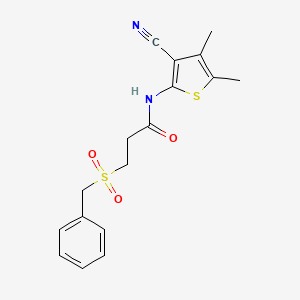![molecular formula C22H26N4O4S2 B2647549 4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-51-3](/img/structure/B2647549.png)
4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a sulfonyl group, which is often used in the synthesis of sulfonamide drugs . The compound also contains a benzohydrazide moiety, which is a common feature in many synthetic compounds with potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring would provide a degree of rigidity to the molecule, while the sulfonyl and benzohydrazide groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the sulfonyl group could potentially make the compound more polar, while the benzohydrazide moiety could potentially participate in hydrogen bonding .Scientific Research Applications
Biological Activities and DNA Interaction
This compound is part of a class of Schiff base compounds that exhibit diverse biological activities. Such compounds have shown significant antibacterial, antifungal, antioxidant, and cytotoxic activities. They also demonstrate interaction with salmon sperm DNA (SS-DNA) through an intercalation mode, suggesting potential applications in genetic studies and drug design (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Antimicrobial Studies
Derivatives of benzothiazoles, similar to the compound , have been synthesized and screened for antimicrobial activity. These studies reveal considerable antibacterial properties, contributing to the exploration of new therapeutic agents in combating microbial infections (Patel & Agravat, 2009).
Anticancer Activity
Compounds related to 4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide have been investigated for their potential in cancer treatment. Notably, Co(II) complexes of similar compounds were studied for their fluorescence properties and in vitro cytotoxicity against human breast cancer cells, suggesting possible applications in oncology (Vellaiswamy & Ramaswamy, 2017).
Photodynamic Therapy Application
Recent studies have explored the use of certain benzothiazole sulfonamide derivatives in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them promising candidates for such applications (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization
The synthesis and characterization of related sulfonohydrazide derivatives provide essential insights into their chemical properties and potential applications in various scientific fields. These studies involve detailed analysis using techniques like FT-IR, NMR, and mass spectrometry, contributing to a deeper understanding of their chemical behavior and potential uses (Yu, 2008).
Future Directions
The potential applications and future directions for this compound would depend largely on its biological activity. If it were found to have therapeutic effects, it could potentially be developed into a drug. Alternatively, if it were found to have interesting chemical properties, it could be used as a building block in the synthesis of other complex molecules .
properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-3-16-7-4-5-14-26(16)32(28,29)17-12-10-15(11-13-17)21(27)24-25-22-23-20-18(30-2)8-6-9-19(20)31-22/h6,8-13,16H,3-5,7,14H2,1-2H3,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMAPWPETHCHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-amino-4-chlorophenyl)methylsulfanyl]-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B2647466.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate](/img/structure/B2647472.png)

![2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2647475.png)

![(Z)-methyl 2-((1H-indole-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2647478.png)




![2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2647487.png)

![4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide](/img/no-structure.png)